Acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester is a complex organic compound that belongs to the class of triazolobenzodiazepines This compound is characterized by the presence of a triazole ring fused to a benzodiazepine structure, with an ethyl ester group attached to the acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring, followed by the fusion with the benzodiazepine structure, and finally the introduction of the ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester include other triazolobenzodiazepines, such as:
Alprazolam: A well-known triazolobenzodiazepine used as an anxiolytic.
Triazolam: Another triazolobenzodiazepine with sedative properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
137731-27-2 |
---|---|
Molekularformel |
C14H14N4O2S |
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
ethyl 2-(4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-ylsulfanyl)acetate |
InChI |
InChI=1S/C14H14N4O2S/c1-2-20-14(19)8-21-13-7-12-17-15-9-18(12)11-6-4-3-5-10(11)16-13/h3-6,9H,2,7-8H2,1H3 |
InChI-Schlüssel |
GWQWBGWPDSIXFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N3C=NN=C3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.